molecular formula C12H16NO3PS B12547689 Thiocyanic acid, (diethoxyphosphinyl)phenylmethyl ester CAS No. 146064-46-2

Thiocyanic acid, (diethoxyphosphinyl)phenylmethyl ester

Cat. No.: B12547689
CAS No.: 146064-46-2
M. Wt: 285.30 g/mol
InChI Key: YNUXXTGFHXCOCM-UHFFFAOYSA-N
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Description

Thiocyanic acid, (diethoxyphosphinyl)phenylmethyl ester is a chemical compound with the molecular formula C_11H_14NO_3PS It is a derivative of thiocyanic acid and is characterized by the presence of a diethoxyphosphinyl group attached to a phenylmethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, (diethoxyphosphinyl)phenylmethyl ester typically involves the reaction of thiocyanic acid with a suitable phenylmethyl ester precursor in the presence of a diethoxyphosphinylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. The reaction may also require the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes as those used in laboratory settings, but on a larger scale. The process may include additional steps for purification and isolation of the compound, such as distillation or recrystallization. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, (diethoxyphosphinyl)phenylmethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or phosphine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are commonly used.

    Substitution: Nucleophiles such as alcohols, amines, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K_2CO_3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or phosphine derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Thiocyanic acid, (diethoxyphosphinyl)phenylmethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of thiocyanic acid, (diethoxyphosphinyl)phenylmethyl ester involves its interaction with molecular targets such as enzymes, proteins, or nucleic acids. The compound may exert its effects by binding to active sites or altering the conformation of target molecules, thereby modulating their activity. The specific pathways involved can vary depending on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiocyanic acid, phenylmethyl ester: A simpler ester derivative of thiocyanic acid.

    Diethoxyphosphinyl derivatives: Compounds with similar diethoxyphosphinyl groups but different ester or functional groups.

Uniqueness

Thiocyanic acid, (diethoxyphosphinyl)phenylmethyl ester is unique due to the combination of its thiocyanic acid and diethoxyphosphinyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

146064-46-2

Molecular Formula

C12H16NO3PS

Molecular Weight

285.30 g/mol

IUPAC Name

[diethoxyphosphoryl(phenyl)methyl] thiocyanate

InChI

InChI=1S/C12H16NO3PS/c1-3-15-17(14,16-4-2)12(18-10-13)11-8-6-5-7-9-11/h5-9,12H,3-4H2,1-2H3

InChI Key

YNUXXTGFHXCOCM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)SC#N)OCC

Origin of Product

United States

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